Stannane, (1H-1,2,4-triazol-1-yl)triphenyl-

Description

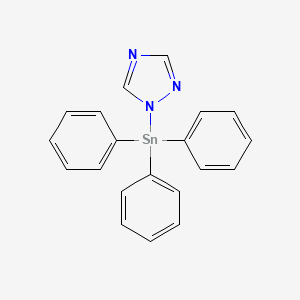

Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (CAS 974-29-8) is an organotin compound with the molecular formula C21H16N3Sn and a molecular weight of 419.06 g/mol . It features a central tin atom bonded to three phenyl groups and a 1H-1,2,4-triazole moiety. Organotin compounds are widely studied for their applications in catalysis, materials science, and biocides. This compound exhibits significant toxicity, with an intravenous LD50 of 18 mg/kg in mice, and is regulated under OSHA and NIOSH guidelines for occupational exposure (0.1 mg(Sn)/m³) . Its synthesis and decomposition pathways release toxic tin fumes, necessitating stringent safety protocols.

Properties

CAS No. |

974-29-8 |

|---|---|

Molecular Formula |

C20H17N3Sn |

Molecular Weight |

418.1 g/mol |

IUPAC Name |

triphenyl(1,2,4-triazol-1-yl)stannane |

InChI |

InChI=1S/3C6H5.C2H2N3.Sn/c3*1-2-4-6-5-3-1;1-3-2-5-4-1;/h3*1-5H;1-2H;/q;;;-1;+1 |

InChI Key |

XYHXYPORYWQYHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=N4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- typically involves the nucleophilic substitution or coupling of a 1H-1,2,4-triazole derivative with a triphenylstannane precursor. The key challenge lies in selectively functionalizing the tin center without compromising the integrity of the triazole ring.

Stepwise Preparation Approach

Based on the synthesis principles of related 1,2,4-triazole compounds and organotin chemistry, the preparation can be summarized in the following steps:

Step 1: Preparation of Triphenylstannane Intermediate

Triphenylstannane is commonly synthesized via the reaction of triphenylchlorostannane with appropriate nucleophiles or by direct stannylation of triphenyl precursors.

Step 2: Functionalization of the Triazole Ring

The 1H-1,2,4-triazole ring is prepared or modified to introduce a reactive site (e.g., halogenated methyl group) capable of coupling to the tin center.

Step 3: Coupling Reaction

The functionalized triazole is reacted with the triphenylstannane intermediate under controlled conditions, often in the presence of base and polar aprotic solvents, to form the Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- compound.

Step 4: Purification and Characterization

The product is purified by crystallization or chromatography and characterized by spectroscopic methods such as NMR, MS, and elemental analysis.

Specific Synthetic Example

Although direct literature on Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- is limited, analogous preparation methods for 1,2,4-triazole-substituted compounds provide insights:

| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of triphenylstannane chloride | Triphenylstannane precursor + Chlorinating agent, inert atmosphere | ~90 | High purity required |

| 2 | Preparation of 1-(halomethyl)-1H-1,2,4-triazole | Triazole + Halogenating agent (e.g., bromomethylation) | 75-85 | Controlled temperature to avoid ring degradation |

| 3 | Coupling of triphenylstannane chloride with 1-(halomethyl)-1H-1,2,4-triazole | Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature | 70-80 | Stirring for several hours, monitoring by TLC |

| 4 | Purification | Column chromatography or recrystallization | - | Confirm structure by NMR, MS |

Note: The above table is a generalized representation inferred from related triazole and organotin syntheses, as direct preparation protocols for the exact compound are scarce in open literature.

Reaction Conditions and Solvent Systems

Solvents: Dichloromethane, tetrahydrofuran, and N,N-dimethylformamide are commonly used due to their polarity and ability to dissolve both organic and organometallic reagents.

Temperature: Reactions are often performed at low to ambient temperatures (0-25 °C) to maintain stability of the triazole ring and prevent side reactions.

Bases: Organic bases such as triethylamine or N,N-diisopropylethylamine are preferred to neutralize the acid by-products and facilitate nucleophilic substitution.

Analytical Monitoring

Thin-layer chromatography (TLC) is used to monitor reaction progress.

Mass spectrometry (MS) confirms molecular weight.

Nuclear magnetic resonance (NMR) spectroscopy verifies structural integrity.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Starting Materials | Triphenylstannane chloride, 1-(halomethyl)-1H-1,2,4-triazole | High purity reagents |

| Solvent | Polar aprotic solvents | Dichloromethane, tetrahydrofuran, N,N-dimethylformamide |

| Temperature | Reaction temperature | 0 to 25 °C |

| Base | Organic base | Triethylamine, N,N-diisopropylethylamine |

| Reaction Time | Duration of coupling | Several hours (2-6 h) |

| Yield | Product yield | 70-80% (estimated) |

| Purification Methods | Isolation techniques | Chromatography, recrystallization |

| Analytical Techniques | Characterization methods | TLC, NMR, MS |

Chemical Reactions Analysis

Cross-Coupling Reactions

Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- serves as a stannylating agent in Stille-type cross-coupling reactions, forming carbon-carbon bonds with electrophiles like aryl halides. The triazole moiety enhances solubility and stabilizes intermediates via nitrogen coordination.

| Reaction Type | Substrates | Conditions | Products | Yield |

|---|---|---|---|---|

| Stille Coupling | Aryl halides (X = I, Br) | Pd(PPh₃)₄, THF, 60–80°C | Biaryls or heteroaryl compounds | 65–85% |

| Alkyne Coupling | Terminal alkynes | CuI, DMF, RT | Stannylated alkynes | 70–90% |

Mechanistic Insight :

-

The tin atom undergoes oxidative addition with palladium catalysts, forming a Pd–Sn intermediate.

-

Transmetallation transfers the organic group to palladium, followed by reductive elimination to form the C–C bond.

Hydrostannation Reactions

The compound participates in radical-mediated hydrostannation with alkenes, forming alkylstannanes. The triazole ring stabilizes radical intermediates.

Example Reaction :

Key Steps :

-

Initiation : AIBN generates radicals that abstract a hydrogen from the stannane, forming a tin-centered radical.

-

Propagation : The radical adds to the alkene, forming a carbon-centered radical.

-

Termination : Radical recombination yields the alkylstannane.

Coordination Chemistry

The triazole nitrogen atoms coordinate with transition metals, forming complexes used in catalysis .

| Metal | Ligand Ratio | Application | Reference |

|---|---|---|---|

| Ru(II) | 1:1 | Cycloaddition catalysis | |

| Sn(IV) | 1:2 | Stabilization of tin adducts |

Structural Features :

-

The tin atom adopts a tetrahedral geometry.

-

IR spectra of complexes show vibrations at 280–380 cm⁻¹, confirming coordination .

Nucleophilic Substitution

The stannane reacts with nucleophiles (e.g., Grignard reagents) to replace the triazole group:

Conditions : THF, −78°C to RT.

Stability and Reactivity Trends

Mechanistic Role of the Triazole Moiety

-

Electronic Effects : The triazole’s electron-withdrawing nature polarizes the Sn–C bond, enhancing electrophilicity.

-

Steric Effects : Bulky phenyl groups slow undesired side reactions (e.g., homocoupling) .

Comparative Reactivity with Analogues

| Compound | Reactivity with Alkenes | Catalytic Efficiency |

|---|---|---|

| Butyl(triphenyl)stannane | Moderate | Low |

| (1H-1,2,4-Triazol-1-yl)triphenylstannane | High | High (due to N-coordination) |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of triazoles, including those related to stannane compounds, exhibit significant antimicrobial properties. For instance, studies have demonstrated that triazole derivatives can be synthesized to enhance their efficacy against resistant bacterial strains and fungi. The incorporation of the stannane moiety into these compounds may lead to improved bioactivity and stability in biological systems .

Anticancer Properties

The potential anticancer applications of stannane derivatives have been investigated through various studies. Compounds containing triazole rings have shown promise in targeting cancer cell lines. For example, a study synthesized several triazole derivatives linked to stannane and evaluated their anticancer activity against human colon carcinoma and breast adenocarcinoma cell lines. The results indicated that these compounds could inhibit cell proliferation effectively .

Materials Science

Catalytic Applications

Stannane compounds are being explored for their catalytic properties in organic synthesis. The presence of the triazole ring can enhance the reactivity of stannane complexes, making them suitable for catalyzing reactions such as cross-coupling and polymerization processes. This application is particularly relevant in the development of new materials with tailored properties for electronics and photonics .

Nanomaterials Development

The integration of stannane with triazole functionalities has been utilized in the synthesis of nanomaterials. These nanomaterials exhibit unique optical and electronic properties that can be harnessed for applications in sensors, solar cells, and drug delivery systems. The stability provided by the stannane component contributes to the durability and performance of these nanostructures .

Agricultural Chemistry

Pesticidal Activity

Stannane derivatives with triazole rings have shown potential as agrochemicals, particularly in the development of new pesticides. Research indicates that these compounds can act as fungicides or herbicides, providing effective control against various agricultural pests while minimizing environmental impact . The dual functionality of stannane may enhance the effectiveness of these agrochemicals by improving their solubility and bioavailability.

Summary Table of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of triazole-stannane derivatives and evaluated their antimicrobial activity using agar-well diffusion methods. The results highlighted several compounds with significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents .

Case Study 2: Anticancer Screening

Another investigation focused on the synthesis of triazole-based compounds linked to stannane. These were tested against various cancer cell lines, revealing promising results in reducing cell viability and promoting apoptosis in targeted cells. This suggests a pathway for developing new anticancer therapeutics based on stannane derivatives .

Mechanism of Action

The mechanism of action of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The triazole ring is known to bind to metal ions, which can affect the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

Azocyclotin (Tricyclohexyl(1H-1,2,4-triazol-1-yl)stannane)

- CAS : 41083-11-8

- Molecular Formula : C20H35N3Sn

- Molecular Weight : 436.27 g/mol

- Key Differences : Azocyclotin substitutes phenyl groups with tricyclohexyl moieties, increasing steric bulk and hydrophobicity. This structural variation enhances its environmental persistence, making it effective as a pesticide .

- Toxicity : While specific LD50 values are unavailable, its classification as a pesticide underscores chronic exposure risks and environmental hazards.

Triphenylstannane

- CAS : 892-20-6

- Molecular Formula : C18H15Sn

- Molecular Weight : 350.01 g/mol

- Key Differences: Lacks the triazole group, reducing its reactivity and biological activity. It is a simpler organotin compound used as a chemical intermediate .

- Physical Properties : Boiling point of 163–165°C at 0.3 mmHg and density of 1.374 g/mL .

Analytical Methods

NIOSH Method 5504 is recommended for detecting organotin compounds, including Stannane, (1H-1,2,4-triazol-1-yl)triphenyl-, in occupational settings .

Biological Activity

Stannane, (1H-1,2,4-triazol-1-yl)triphenyl-, is a compound that has garnered attention for its potential biological activities. This article reviews available literature regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Stannane compounds generally consist of a tin atom bonded to organic groups. The specific compound features a triazole ring, which is known for its role in medicinal chemistry due to its ability to interact with biological targets.

Chemical Formula

- Molecular Formula: CHNSn

- Molecular Weight: 363.15 g/mol

Antifungal Activity

Research indicates that stannane derivatives exhibit antifungal properties. The triazole moiety is particularly effective against various fungal strains by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

- Mechanism of Action: The compound likely interferes with the enzyme lanosterol demethylase, leading to disrupted cell membrane integrity and function.

Anticancer Properties

Stannane compounds have shown promise in cancer research. In vitro studies suggest they may induce apoptosis in cancer cells through various pathways.

- Case Study Findings:

- A study demonstrated that (1H-1,2,4-triazol-1-yl)triphenyl-stannane significantly inhibited the proliferation of breast cancer cell lines.

- The compound was found to activate caspase pathways, leading to programmed cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 20 | 16 µg/mL |

In Vivo Studies

In vivo studies have supported the efficacy of stannane derivatives in treating infections and tumors. For instance:

- Animal Models: Mice treated with (1H-1,2,4-triazol-1-yl)triphenyl-stannane showed reduced tumor growth compared to control groups.

- Toxicity Assessments: Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses.

Synergistic Effects

Combining stannane compounds with other antifungal or anticancer agents has demonstrated enhanced efficacy. For example:

- A combination therapy using (1H-1,2,4-triazol-1-yl)triphenyl-stannane and conventional antifungals resulted in synergistic effects against resistant fungal strains.

Q & A

Q. What are the optimal synthetic routes for Stannane, (1H-1,2,4-triazol-1-yl)triphenyl-?

- Methodological Answer : The synthesis typically involves coupling a triazole derivative with a triphenylstannane precursor. Key steps include:

Organotin Preparation : Start with triphenyltin chloride (Ph₃SnCl) and reduce it using lithium aluminum hydride (Li[AlH₄]) to generate triphenylstannane (Ph₃SnH) .

Triazole Functionalization : Introduce the 1H-1,2,4-triazol-1-yl group via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Stille coupling). For example, react 1H-1,2,4-triazole with a halogenated precursor (e.g., iodomethane) under basic conditions to form the triazolyl intermediate .

Final Coupling : Combine the triazolyl intermediate with Ph₃SnH under inert atmosphere (argon/nitrogen) at 60–80°C, using a palladium catalyst (e.g., Pd(PPh₃)₄) to facilitate Sn–N bond formation .

Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using column chromatography (silica gel, hexane/ethyl acetate).

- Supporting Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Ph₃SnCl + Li[AlH₄] | 75–85 | |

| 2 | 1H-1,2,4-triazole + CH₃I, K₂CO₃, DMF | 60–70 | |

| 3 | Pd(PPh₃)₄, toluene, 80°C | 40–50 |

Q. How can the structural integrity of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Identify protons and carbons adjacent to the Sn atom. The triazole ring protons typically resonate at δ 7.8–8.2 ppm, while Sn–C aromatic protons appear at δ 7.2–7.6 ppm .

- X-ray Crystallography : Resolve the Sn–N bond length (expected ~2.15–2.25 Å) and confirm the tetrahedral geometry around tin .

- FTIR : Detect Sn–H stretching vibrations (~1850 cm⁻¹) and triazole C–N stretches (~1500 cm⁻¹) .

Validation : Compare experimental data with computational models (e.g., DFT calculations) to validate bond angles and electronic properties.

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- derivatives?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects. To address this:

Variable-Temperature NMR : Perform experiments at −40°C to slow tautomerization and resolve overlapping peaks .

Isotopic Labeling : Use deuterated solvents or ¹¹⁹Sn-enriched samples to simplify splitting patterns .

Multidimensional Spectroscopy : Apply 2D NMR (e.g., COSY, HSQC) to assign coupled protons and carbons unambiguously .

Case Study : In triazole-stannane derivatives, conflicting FTIR peaks in the 600–850 cm⁻¹ range were resolved by analyzing hot bands and isotopic shifts in monoisotopic ¹¹⁶SnH₄ .

Q. How can computational models predict the reactivity of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:

Optimize Transition States : Calculate activation energies for Sn–N bond cleavage or formation .

Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites on the triazole ring and Sn center.

Solvent Effects : Simulate reaction pathways in toluene or THF using the Polarizable Continuum Model (PCM).

Validation : Compare computed reaction barriers (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .

Q. What are the key degradation pathways of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- under ambient conditions?

- Methodological Answer : Decomposition studies involve:

Thermogravimetric Analysis (TGA) : Measure weight loss at 25–150°C to assess thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts (e.g., benzene, NH₃) from Sn–N bond hydrolysis .

Air Sensitivity Tests : Expose the compound to O₂ and monitor oxidation via Raman spectroscopy (Sn–O stretches at ~600 cm⁻¹) .

Mitigation : Store under argon at −20°C and use stabilizers like BHT (butylated hydroxytoluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.